N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and benzo[d]thiazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-15(11-2-3-13-14(8-11)24-10-18-13)17-6-4-12-9-23-16(20-12)21-7-1-5-19-21/h1-3,5,7-10H,4,6H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSOKOJMJWPWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazole-Thiazole Intermediate
Starting Materials: 1H-pyrazole and 2-bromo-4-thiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
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Coupling with Benzo[d]thiazole
Starting Materials: The pyrazole-thiazole intermediate and 6-carboxybenzo[d]thiazole.
Reaction Conditions: This step involves a coupling reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thiazole ring.
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Biological Targets
Compounds containing thiazole and pyrazole moieties have been reported to interact with various biological targets, including enzymes and receptors involved in microbial growth and tumor progression.
Antimicrobial Activity
Thiazole derivatives are known to inhibit the growth of microbes by interfering with essential biochemical pathways, such as protein synthesis and cell wall formation. Similarly, pyrazoles have demonstrated efficacy against various bacterial strains, indicating a broad spectrum of antimicrobial activity .
Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Its dual functionality allows it to target multiple pathways in cancer cells, enhancing its therapeutic potential .
Numerous studies have evaluated the biological activity of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide through various assays:
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Efficacy
A study conducted by Mahendrasinh et al. synthesized novel thiazole derivatives, including this compound, and evaluated their antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated notable antibacterial activity, particularly against Staphylococcus aureus .
Case Study 2: Anticancer Activity
Research published in the International Journal of Pharmaceutical Sciences demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzo[d]thiazole-6-carboxamide: Lacks the ethyl linker, potentially altering its biological activity.
2-(1H-pyrazol-1-yl)thiazole: A simpler structure that may exhibit different reactivity and bioactivity.
Benzo[d]thiazole-6-carboxamide: Without the pyrazole and thiazole moieties, it serves as a baseline for comparing biological activities.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both pyrazole and thiazole rings, along with the benzo[d]thiazole core, provides a versatile scaffold for developing new compounds with diverse applications.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique combination of pyrazole , thiazole , and benzo[d]thiazole moieties. These structural elements are known for their significant biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.
- DNA Intercalation : Its planar structure allows intercalation into DNA, disrupting replication and transcription processes.
Anticancer Activity
Research indicates that compounds with thiazole and pyrazole rings exhibit promising anticancer properties. For instance:
- A study highlighted that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .
- Another investigation found that certain thiazole-containing compounds displayed potent activity against breast cancer cells, suggesting a structure-activity relationship (SAR) where the presence of specific functional groups enhances efficacy .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- In vitro studies demonstrated that derivatives of pyrazole and thiazole showed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines, which may contribute to their therapeutic effects in inflammatory diseases .
Case Studies and Research Findings
- Antitumor Studies : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. One compound exhibited significant cytotoxicity against A431 cells with an IC50 value lower than the reference drug doxorubicin, indicating strong potential for further development .
- Antimicrobial Evaluation : In a comprehensive study assessing various pyrazole-thiazole derivatives, several compounds were identified with remarkable antimicrobial efficacy against a range of bacterial strains. The study utilized time-kill assays to confirm bactericidal activity .
- SAR Analysis : Structure-activity relationship studies indicated that the presence of electron-donating groups at specific positions on the thiazole ring significantly enhanced the anticancer activity of the compounds tested .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield?
- Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent polarity, and catalyst loading. For example, coupling reactions using carbodiimide-based reagents (e.g., DCC) under nitrogen atmospheres can reduce side reactions, as seen in thiazole-4-carboxamide syntheses with yields up to 75% . Purification via column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) and recrystallization in ethanol/water mixtures enhances purity .
Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for thiazole protons (δ 8.1–8.9 ppm) and benzo[d]thiazole carbons (δ 160–170 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., m/z 555.3 for C27H34N6O5S) and isotopic patterns for halogenated analogs .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water mobile phases (50–60% acetonitrile) to assess purity (>98%) and retention times .
Q. How can initial bioactivity screening be designed to evaluate antimicrobial potential?
- Methodological Answer : Conduct in vitro assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using microdilution methods (MIC ≤ 50 µg/mL). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How can computational methods guide reaction design and mechanistic studies?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis can predict regioselectivity in thiazole ring formation. Pair computational results with experimental validation (e.g., HgO-mediated dehydrosulfurization in acetic acid, 42–62% yields) .
Q. What strategies resolve contradictory bioactivity data across different assays?
- Methodological Answer :
- Cross-validation : Test compounds in parallel assays (e.g., agar diffusion vs. broth microdilution) to rule out false positives .
- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing pyrimidine with pyridine) and compare IC50 values. For example, 4,4-difluorocyclohexyl derivatives showed improved antifungal activity (MIC 12.5 µg/mL) compared to trifluorobutyl analogs .
- Molecular docking : Map binding interactions with target enzymes (e.g., fungal CYP51) using AutoDock Vina to rationalize potency variations .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core modifications : Synthesize derivatives with altered thiazole linkers (e.g., ethyl vs. propyl chains) and evaluate steric effects .
- Substituent libraries : Prepare halogen (Cl, F), methoxy, and trifluoromethyl analogs to assess electronic contributions. For instance, 3,4,5-trimethoxybenzamide derivatives exhibited enhanced solubility and bioavailability .
- Data table :
| Analog Substituent | Bioactivity (MIC, µg/mL) | LogP |
|---|---|---|
| 4-Fluorophenyl | 25 (S. aureus) | 2.8 |
| 3,4-Dimethoxy | 12.5 (C. albicans) | 1.9 |
| 4-CF3 | 50 (E. coli) | 3.5 |
Data Contradiction Analysis
Q. Why might bioactivity results vary between in vitro and in vivo models?
- Methodological Answer : Address pharmacokinetic factors (e.g., metabolic stability) by:
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxamides) to enhance bioavailability .
- Plasma stability assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., thiazole ring oxidation) .
Experimental Design Recommendations
Q. How to optimize assay conditions for reproducibility?
- Methodological Answer :
- Statistical DOE : Use factorial designs (e.g., 2^3 matrix) to test variables like pH (5–7), temperature (25–37°C), and inoculum size (10^4–10^6 CFU/mL) .
- Quality controls : Include internal standards (e.g., resazurin for viability assays) and validate inter-lab reproducibility via Z’-factor calculations (>0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
